molecular formula C11H20O2 B13769748 4-(1,1-Dimethylethyl)cyclohexyl formate CAS No. 68039-42-9

4-(1,1-Dimethylethyl)cyclohexyl formate

Cat. No.: B13769748
CAS No.: 68039-42-9
M. Wt: 184.27 g/mol
InChI Key: ZIIKTNCFALFPNK-UHFFFAOYSA-N
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Description

4-(1,1-Dimethylethyl)cyclohexyl formate is an organic compound with the molecular formula C11H20O2. It is a formate ester derived from cyclohexanol, where the hydroxyl group is replaced by a formate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dimethylethyl)cyclohexyl formate typically involves the esterification of 4-(1,1-Dimethylethyl)cyclohexanol with formic acid or its derivatives. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dimethylethyl)cyclohexyl formate undergoes various chemical reactions, including:

    Oxidation: The formate group can be oxidized to form a carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The formate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the formate group.

Major Products Formed

    Oxidation: 4-(1,1-Dimethylethyl)cyclohexyl carboxylic acid.

    Reduction: 4-(1,1-Dimethylethyl)cyclohexanol.

    Substitution: Various substituted cyclohexyl derivatives, depending on the nucleophile used.

Scientific Research Applications

4-(1,1-Dimethylethyl)cyclohexyl formate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 4-(1,1-Dimethylethyl)cyclohexyl formate involves its interaction with specific molecular targets, such as enzymes or receptors. The formate group can undergo hydrolysis to release formic acid, which may then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylcyclohexyl acetate
  • 4-tert-Butylcyclohexanol
  • Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate, cis-

Comparison

4-(1,1-Dimethylethyl)cyclohexyl formate is unique due to its formate ester functional group, which imparts distinct chemical properties compared to similar compounds like 4-tert-Butylcyclohexyl acetate and 4-tert-Butylcyclohexanol. The presence of the formate group allows for specific reactions and applications that are not possible with other similar compounds.

Properties

IUPAC Name

(4-tert-butylcyclohexyl) formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-11(2,3)9-4-6-10(7-5-9)13-8-12/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIKTNCFALFPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10867449
Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-formate
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Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68039-42-9
Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68039-42-9
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-formate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-t-Butylcyclohexyl formate
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-formate
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-formate
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Record name 4-(1,1-dimethylethyl)cyclohexyl formate
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